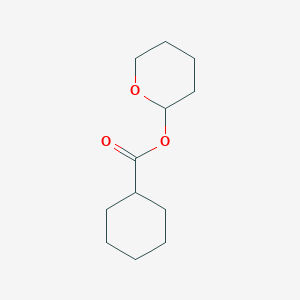

Oxan-2-yl cyclohexanecarboxylate

Description

Properties

CAS No. |

181224-88-4 |

|---|---|

Molecular Formula |

C12H20O3 |

Molecular Weight |

212.28 g/mol |

IUPAC Name |

oxan-2-yl cyclohexanecarboxylate |

InChI |

InChI=1S/C12H20O3/c13-12(10-6-2-1-3-7-10)15-11-8-4-5-9-14-11/h10-11H,1-9H2 |

InChI Key |

QORJZFIOFZECEP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(=O)OC2CCCCO2 |

Origin of Product |

United States |

Spectroscopic Profiling and Synthesis of Oxan-2-yl Cyclohexanecarboxylate: A Technical Guide

Executive Summary

The protection of carboxylic acids as tetrahydropyranyl (THP) esters is a fundamental transformation in complex organic synthesis and prodrug development. This whitepaper provides an in-depth analysis of oxan-2-yl cyclohexanecarboxylate (also known as tetrahydropyran-2-yl cyclohexanecarboxylate), focusing on its synthesis mechanism, self-validating experimental protocols, and comprehensive spectroscopic characterization (NMR, IR, MS). By understanding the causality behind the spectroscopic signals, researchers can definitively confirm the structural integrity of this and related THP-protected moieties.

Chemical Identity & Structural Overview

Oxan-2-yl cyclohexanecarboxylate is an acetal-ester hybrid where the carboxylic acid proton of cyclohexanecarboxylic acid is replaced by a tetrahydropyran-2-yl group[1].

| Property | Value |

| IUPAC Name | Oxan-2-yl cyclohexanecarboxylate[1] |

| CAS Registry Number | 181224-88-4 |

| Molecular Formula | C₁₂H₂₀O₃[1] |

| Molecular Weight | 212.28 g/mol [1] |

| SMILES | C1CCC(CC1)C(=O)OC2CCCCO2[1] |

| Structural Class | Tetrahydropyranyl (THP) Ester |

Mechanistic Principles of THP Esterification

The synthesis of oxan-2-yl cyclohexanecarboxylate relies on the acid-catalyzed addition of cyclohexanecarboxylic acid to 3,4-dihydro-2H-pyran (DHP)[2]. Unlike standard esterifications that produce water, this is an atom-economical addition reaction.

Causality in Catalyst Selection: Strong mineral acids (like HCl) can cause DHP to polymerize. Therefore, mildly acidic catalysts such as pyridinium p-toluenesulfonate (PPTS) or catalytic p-toluenesulfonic acid (pTsOH) are preferred[2]. The acid protonates the electron-rich double bond of DHP, generating a highly electrophilic, resonance-stabilized oxonium ion. The carboxylate nucleophile then attacks the anomeric position, yielding the THP ester.

Mechanistic pathway for the acid-catalyzed formation of oxan-2-yl cyclohexanecarboxylate.

Comprehensive Spectroscopic Profiling

To ensure scientific integrity, the synthesized compound must be validated through orthogonal spectroscopic techniques. Below is the expected data profile based on the electronic and steric environments of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of THP esters is highly distinct from THP ethers due to the anisotropic and electron-withdrawing effects of the adjacent carbonyl group[3].

¹H NMR (CDCl₃, 400 MHz)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Causality & Assignment |

| THP C2 (Anomeric) | 5.90 – 6.05 | m (broad) | 1H | O-CH-O proton. Strongly deshielded by both the ring oxygen and the ester carbonyl oxygen[3]. Shifted downfield compared to THP ethers (~4.6 ppm). |

| THP C6 | 3.60 – 3.90 | m | 2H | -CH₂-O- protons. The C2 position is a chiral center, making these C6 protons diastereotopic; they couple differently, resulting in a complex multiplet. |

| Cyclohexyl C1' | 2.30 – 2.45 | tt | 1H | -CH-C=O proton. Deshielded by the adjacent electron-withdrawing ester carbonyl[4]. |

| Aliphatic Envelopes | 1.20 – 2.00 | m | 16H | Overlapping signals from the remaining methylene protons of both the THP ring (C3, C4, C5) and the cyclohexyl ring. |

¹³C NMR (CDCl₃, 100 MHz)

| Position | Chemical Shift (δ, ppm) | Causality & Assignment |

| Carbonyl (C=O) | ~174.5 | Ester carbonyl carbon. |

| THP C2 | ~92.5 | Acetal carbon (O-C-O). Highly deshielded due to attachment to two electronegative oxygen atoms. |

| THP C6 | ~63.0 | Ether carbon (-CH₂-O-). |

| Cyclohexyl C1' | ~43.5 | Alpha-carbon to the carbonyl group. |

| Aliphatic CH₂ | 18.0 – 30.0 | Remaining methylene carbons (C3, C4, C5 of THP; C2'-C6' of cyclohexyl). |

Infrared (IR) Spectroscopy

IR spectroscopy serves as a rapid, self-validating tool to confirm the complete consumption of the starting carboxylic acid[3].

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Diagnostic Significance |

| 1735 - 1740 | C=O stretch | Strong | Confirms the formation of the ester linkage[3]. |

| 2930, 2855 | C-H stretch (sp³) | Strong | Reflects the abundant aliphatic methylene groups in both rings. |

| 1240, 1120, 1030 | C-O-C stretch | Strong | Overlapping ester and acetal C-O stretching vibrations. |

| ~3300 - 2500 | O-H stretch | Absent | The absence of this broad band confirms the complete conversion of the starting cyclohexanecarboxylic acid. |

Mass Spectrometry (EI-MS, 70 eV)

Electron Ionization (EI) of THP esters rarely yields a robust molecular ion ([M]⁺•) due to the highly labile nature of the acetal-like linkage. Instead, the spectrum is dominated by predictable fragmentation pathways.

Primary Electron Ionization (EI) mass spectrometry fragmentation pathways.

Causality in Fragmentation: The base peak at m/z 85 corresponds to the tetrahydropyranyl cation. This ion is exceptionally stable because the positive charge is resonance-stabilized by the adjacent ring oxygen (forming an oxonium ion). The cleavage of the C-O bond is highly favored over maintaining the intact molecular ion.

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following protocol incorporates built-in validation checkpoints at every critical phase[2].

Step-by-Step Methodology

-

Reaction Setup:

-

Dissolve cyclohexanecarboxylic acid (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (N₂ or Ar).

-

Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) followed by a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 equiv)[2].

-

Stir the mixture at room temperature.

-

-

Reaction Monitoring (Validation Checkpoint 1):

-

Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (9:1) solvent system.

-

Self-Validation: Stain the TLC plate with phosphomolybdic acid (PMA) or bromocresol green. The complete disappearance of the highly polar acid spot (which typically streaks near the baseline) indicates reaction completion.

-

-

Quenching & Extraction (Validation Checkpoint 2):

-

Dilute the reaction mixture with additional CH₂Cl₂ and wash with saturated aqueous sodium bicarbonate (NaHCO₃).

-

Self-Validation: Ensure the aqueous layer tests at pH > 7. This confirms the complete neutralization and removal of the PPTS catalyst, preventing acid-catalyzed deprotection during concentration.

-

Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude oil via flash column chromatography on silica gel (eluting with a gradient of 0% to 10% Ethyl Acetate in Hexanes) to remove excess DHP and THP-dimers.

-

-

Spectroscopic Validation (Validation Checkpoint 3):

-

Perform an IR scan of the purified oil.

-

Self-Validation: The strict absence of a broad peak at 3300 cm⁻¹ confirms the product is free of unreacted starting material or moisture.

-

Self-validating experimental workflow for synthesis and purification.

References

-

[1] National Center for Biotechnology Information. "Oxan-2-yl cyclohexanecarboxylate | C12H20O3 | CID 71353311 - PubChem". PubChem Database. URL: [Link]

-

[4] ACS Publications. "A New Method for Expeditious Ketone Synthesis from Acids via Acyl Hemiacetals". The Journal of Organic Chemistry. URL:[Link]

-

[3] Canadian Science Publishing. "The synthesis of the cyathins. Part 1. Synthesis of a tricyclic intermediate". Canadian Journal of Chemistry. URL:[Link]

-

[2] ACS Publications. "Structure–Activity Relationship Studies of New Sinapic Acid Phenethyl Ester Analogues Targeting the Biosynthesis of 5-Lipoxygenase Products: The Role of Phenolic Moiety, Ester Function, and Bioisosterism". ACS Omega. URL:[Link]

Sources

An In-depth Technical Guide to Oxan-2-yl Cyclohexanecarboxylate (CAS No. 181224-88-4)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Oxan-2-yl cyclohexanecarboxylate (CAS No. 181224-88-4), a unique ester that incorporates both a cyclohexane and an oxane (tetrahydropyran) moiety. While specific literature on this exact compound is sparse, this document leverages established principles of organic chemistry and data from structurally analogous compounds to offer insights into its synthesis, potential applications, and safe handling. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and chemical synthesis, enabling them to explore the potential of this and related molecules.

Introduction and Chemical Identity

Oxan-2-yl cyclohexanecarboxylate is an organic compound with the chemical formula C₁₂H₂₀O₃. It is structurally characterized as the ester formed from cyclohexanecarboxylic acid and 2-hydroxytetrahydropyran (also known as oxan-2-ol). The Chemical Abstracts Service (CAS) has assigned the number 181224-88-4 to this specific molecule.

The structure combines a robust, saturated carbocyclic ring (cyclohexane) with a heterocyclic ether (oxane). This combination of a lipophilic cyclohexane group and a more polar, hydrogen-bond-accepting oxane ring suggests a molecule with tailored physicochemical properties, potentially influencing its solubility, metabolic stability, and interaction with biological targets.

Molecular and Physicochemical Properties

A summary of the key computed physicochemical properties for Oxan-2-yl cyclohexanecarboxylate is presented in Table 1. These values are critical for predicting the behavior of the compound in various experimental settings.

| Property | Value | Source |

| CAS Number | 181224-88-4 | PubChem |

| Molecular Formula | C₁₂H₂₀O₃ | PubChem |

| Molecular Weight | 212.28 g/mol | PubChem |

| IUPAC Name | oxan-2-yl cyclohexanecarboxylate | PubChem |

| SMILES | C1CCC(CC1)C(=O)OC2CCCCO2 | PubChem |

| XLogP3 | 3.1 | PubChem |

Synthesis and Mechanistic Considerations

The synthesis of Oxan-2-yl cyclohexanecarboxylate can be logically approached through the well-established Fischer-Speier esterification reaction. This acid-catalyzed reaction involves the condensation of a carboxylic acid and an alcohol.[1][2][3]

The Fischer Esterification Pathway

The core of the synthesis involves the reaction between cyclohexanecarboxylic acid and 2-hydroxytetrahydropyran in the presence of an acid catalyst. The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common practice to either use an excess of one reactant (typically the alcohol) or to remove the water that is formed as a byproduct.[2]

Reaction Scheme:

Caption: Fischer esterification of cyclohexanecarboxylic acid and 2-hydroxytetrahydropyran.

The mechanism of the Fischer esterification proceeds through several key steps, each of which is reversible:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[2][3]

-

Nucleophilic Attack by the Alcohol: The alcohol (2-hydroxytetrahydropyran) acts as a nucleophile and attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.[2][3]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, and the carbonyl group is reformed.

-

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[2][3]

Experimental Protocol (Proposed)

Materials:

-

Cyclohexanecarboxylic acid

-

2-Hydroxytetrahydropyran

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

p-Toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄) as a catalyst

-

Dean-Stark apparatus

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add cyclohexanecarboxylic acid (1.0 eq), 2-hydroxytetrahydropyran (1.2 eq), and toluene.

-

Add a catalytic amount of p-TsOH (e.g., 0.05 eq).

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure Oxan-2-yl cyclohexanecarboxylate.

Potential Applications in Research and Development

The unique structural features of Oxan-2-yl cyclohexanecarboxylate suggest several potential areas of application, particularly in medicinal chemistry and materials science.

The Oxane Moiety in Drug Discovery

The oxane (tetrahydropyran) ring is a prevalent motif in medicinal chemistry. Its inclusion in a molecule can significantly impact its physicochemical properties:

-

Improved Solubility and Reduced Lipophilicity: The ether oxygen in the oxane ring can act as a hydrogen bond acceptor, which can improve aqueous solubility and reduce the overall lipophilicity (LogP) of a molecule.[4] This is a crucial aspect of drug design, as it can enhance bioavailability.

-

Metabolic Stability: The oxane ring is generally more metabolically stable compared to more labile functional groups.[5][6]

-

Bioisosterism: The oxane ring can be used as a bioisostere for other groups, such as a gem-dimethyl group or a carbonyl group, to fine-tune the properties of a lead compound.[4][5]

Given these properties, Oxan-2-yl cyclohexanecarboxylate could serve as a valuable building block or fragment in the synthesis of more complex molecules with potential therapeutic applications. The ester linkage provides a handle for further chemical modification.

The Cyclohexane Moiety

The cyclohexane ring provides a rigid, lipophilic scaffold. In drug design, such carbocyclic structures are often used to orient functional groups in a specific three-dimensional arrangement for optimal interaction with a biological target.

Use as a Protecting Group

The oxan-2-yl group is structurally very similar to the widely used tetrahydropyranyl (THP) protecting group for alcohols.[7][8] THP ethers are stable under a variety of non-acidic conditions, including reactions with organometallics, hydrides, and strong bases, but are readily cleaved under mild acidic conditions.[7][8] This suggests that the oxan-2-yl ester could potentially be used as a protecting group for carboxylic acids, with the advantage of being removable under mild acidic hydrolysis.

Workflow for Protection and Deprotection:

Caption: Potential workflow for using the oxan-2-yl group to protect a carboxylic acid.

Analytical Characterization

The identity and purity of Oxan-2-yl cyclohexanecarboxylate would be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the protons on the cyclohexane ring and the oxane ring. The proton at the C2 position of the oxane ring, adjacent to the two oxygen atoms, would appear as a downfield multiplet.

-

¹³C NMR: Would reveal the number of unique carbon environments, including the ester carbonyl carbon at a characteristic downfield shift.[9][10]

-

-

Mass Spectrometry (MS): Would be used to confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Would show a strong absorption band characteristic of the ester carbonyl (C=O) stretch.

Safety and Handling

A specific Safety Data Sheet (SDS) for Oxan-2-yl cyclohexanecarboxylate is not publicly available. Therefore, it is imperative to handle this compound with the caution appropriate for a novel chemical entity. General safety precautions for related compounds should be followed.

-

General Handling: Use in a well-ventilated area, preferably a chemical fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12]

-

Flammability: While the ester itself may not be highly flammable, the solvents used in its synthesis (e.g., toluene) are. Keep away from heat, sparks, and open flames.[11][12]

-

Stability: The ester is expected to be stable under normal conditions. However, like many ethers, the starting material 2-hydroxytetrahydropyran and the related dihydropyran can form explosive peroxides upon prolonged exposure to air.[11][12] It is good practice to test for peroxides if there is any suspicion of their presence.

-

Toxicity: The toxicological properties have not been thoroughly investigated. Avoid inhalation, ingestion, and skin contact. In case of exposure, follow standard first-aid procedures.

Conclusion

Oxan-2-yl cyclohexanecarboxylate (CAS No. 181224-88-4) is a compound with interesting structural features that suggest potential utility in medicinal chemistry and as a protecting group in organic synthesis. While specific data on this molecule is limited, a robust synthesis can be proposed based on the well-understood Fischer esterification. The combination of a lipophilic cyclohexane scaffold and a polar, metabolically stable oxane ring presents opportunities for the design of novel molecules with tailored physicochemical properties. Further research into the synthesis, characterization, and applications of this compound is warranted to fully explore its potential.

References

-

PubChem. Oxan-2-yl cyclohexanecarboxylate. National Center for Biotechnology Information. [Link]

- Thermo Fisher Scientific.

- Fisher Scientific.

-

Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]

-

OrgoSolver. Carboxylic Acids + Alcohols → Esters (Fischer Esterification). [Link]

- Silverstein, R. M., et al. (2011). Spectrometric Identification of Organic Compounds. Chem 117 Reference Spectra.

-

Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]

-

Ganesh, M., & Se-Kwon, K. (2010). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 75(1), 215-217. [Link]

- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

-

Hassan, A. H. E., et al. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data in Brief, 21, 1693-1703. [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

Miao, W., & Chan, T. H. (2005). Amino-functionalized ionic liquid as a nucleophilic scavenger in solution phase combinatorial synthesis. Journal of Combinatorial Chemistry, 7(4), 561-566. [Link]

-

Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]

- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

-

ResearchGate. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

-

Mena, D., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5129. [Link]

-

Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12513-12534. [Link]

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

-

jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. [Link]

-

Rodriguez, C., et al. (2023). Automated analysis for multiplet identification from ultra-high resolution 2D-1H,13C-HSQC NMR spectra. Wellcome Open Research, 7, 262. [Link]

- Albericio, F., & Kruger, H. G. (2012). Protecting Groups in Peptide Synthesis. In Peptide-Based Drug Design. Humana Press.

-

Gallo, M. G. S., & Burtoloso, A. C. B. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 575. [Link]

- Hassan, A. H. E., et al. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs.

-

Hanzawa, Y., et al. (2012). Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. Journal of Oleo Science, 61(11), 631-640. [Link]

Sources

- 1. orgosolver.com [orgosolver.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 9. 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.be [fishersci.be]

"potential stereoisomers of Oxan-2-yl cyclohexanecarboxylate"

An In-depth Technical Guide to the Potential Stereoisomers of Oxan-2-yl Cyclohexanecarboxylate

Abstract

The stereochemical architecture of a molecule is a critical determinant of its pharmacological and toxicological profile. In drug development, a comprehensive understanding of all potential stereoisomers is not merely an academic exercise but a regulatory and safety imperative. This guide provides an in-depth analysis of the stereoisomerism of Oxan-2-yl cyclohexanecarboxylate, a molecule featuring two distinct cyclic systems. We will deconstruct its structure to identify chiral centers, explore the nuances of its conformational isomerism, including the influential anomeric effect, and enumerate the resulting stereoisomers. Furthermore, this whitepaper outlines robust experimental workflows for the separation and characterization of these isomers, offering field-proven insights for researchers, scientists, and drug development professionals.

The Imperative of Stereochemical Analysis in Modern Drug Development

The spatial arrangement of atoms within a molecule can dramatically alter its interaction with chiral biological systems such as enzymes and receptors. Enantiomers, which are non-superimposable mirror images, can exhibit vastly different biological activities. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[1][2] The tragic case of thalidomide, where one enantiomer was sedative while the other was teratogenic, remains a stark reminder of the profound importance of stereochemistry.[3] Therefore, the isolation, characterization, and independent testing of each stereoisomer of a drug candidate are fundamental to ensuring safety and efficacy.

Oxan-2-yl cyclohexanecarboxylate presents a fascinating case study due to its combination of a flexible cyclohexane ring and a tetrahydropyran (oxane) ring containing an anomeric center, which introduces complex stereoelectronic effects.

Molecular Structure and Identification of Chiral Centers

The first step in any stereochemical analysis is a thorough examination of the molecular structure to identify all potential sources of stereoisomerism. Oxan-2-yl cyclohexanecarboxylate is an ester formed from cyclohexanecarboxylic acid and oxan-2-ol (tetrahydropyran-2-ol).

Caption: Structure of Oxan-2-yl cyclohexanecarboxylate with the key chiral center highlighted.

A detailed analysis reveals:

-

Cyclohexane Ring: In its unsubstituted form, the cyclohexane ring is achiral. The carbon atom attached to the carbonyl group is not a stereocenter as it is bonded to two other carbon atoms within the ring that are initially indistinguishable.

-

Oxane (Tetrahydropyran) Ring: The carbon atom at position 2 (C2), which is bonded to the ring oxygen (O1), the exocyclic ester oxygen, a hydrogen atom, and C3 of the ring, is a chiral center .[4] This specific carbon in a cyclic ether or sugar is also known as the anomeric carbon .

Given a single chiral center (n=1), the maximum number of possible stereoisomers is calculated using the 2^n rule.

Table 1: Summary of Potential Stereoisomers

| Feature | Description |

|---|---|

| Number of Chiral Centers (n) | 1 (at C2 of the oxane ring) |

| Maximum Stereoisomers (2^n) | 2 |

| Relationship | Enantiomers |

Therefore, Oxan-2-yl cyclohexanecarboxylate exists as a pair of enantiomers:

-

(R)-Oxan-2-yl cyclohexanecarboxylate

-

(S)-Oxan-2-yl cyclohexanecarboxylate

Caption: The balance between the anomeric effect (favoring axial) and sterics (favoring equatorial).

For Oxan-2-yl cyclohexanecarboxylate, the final conformational equilibrium will be a delicate balance between the stabilizing anomeric effect (favoring the axial position) and the steric bulk of the cyclohexanecarboxylate group (favoring the equatorial position). The magnitude of this balance determines the population of axial vs. equatorial conformers at equilibrium.

Experimental Workflows: From Racemic Mixture to Pure Enantiomers

A typical synthesis of Oxan-2-yl cyclohexanecarboxylate from achiral precursors will result in a racemic mixture , a 50:50 mixture of the (R) and (S) enantiomers. [5]The separation of this mixture, a process known as resolution , is a critical step in drug development. [6]

Caption: General experimental workflow for the resolution and analysis of stereoisomers.

Protocol 1: Enantioseparation by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for the analytical and preparative separation of enantiomers. [7]The principle relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.

Expert Insight: The choice of CSP is critical. For an ester like Oxan-2-yl cyclohexanecarboxylate, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are often the first choice due to their broad applicability and proven success in resolving a wide range of racemates, including esters.

Step-by-Step Methodology:

-

Column Selection: Begin with a polysaccharide-based chiral column, such as one with a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase.

-

Mobile Phase Screening:

-

Start with a normal-phase mobile system (e.g., hexane/isopropanol mixtures).

-

Screen a range of solvent ratios (e.g., 90:10, 80:20, 70:30 hexane:isopropanol) to optimize resolution and retention time.

-

If normal-phase fails, switch to a reversed-phase system (e.g., acetonitrile/water or methanol/water).

-

-

Method Optimization: Adjust flow rate (typically 0.5-1.0 mL/min for analytical scale) and column temperature to fine-tune the separation.

-

Detection: Use a UV detector set to a wavelength where the analyte absorbs.

-

Scale-Up: Once an analytical method is established, it can be scaled up to a preparative or semi-preparative system to isolate milligram to gram quantities of each pure enantiomer.

Protocol 2: Resolution via Diastereomeric Crystallization

This classical method involves converting the pair of enantiomers into a pair of diastereomers, which have different physical properties (e.g., solubility) and can be separated by conventional techniques like crystallization. [5][8] Expert Insight: The key is selecting an appropriate chiral resolving agent. For an ester, this is less direct than for an acid or an amine. A common strategy is to first hydrolyze the racemic ester to the racemic alcohol (oxan-2-ol) and cyclohexanecarboxylic acid. The racemic alcohol can then be resolved.

Step-by-Step Methodology:

-

Hydrolysis: Saponify the racemic Oxan-2-yl cyclohexanecarboxylate to yield racemic oxan-2-ol.

-

Diastereomer Formation: React the racemic oxan-2-ol with an enantiomerically pure chiral acid (e.g., (R)-(-)-Mandelic acid or a derivative of tartaric acid) to form a mixture of two diastereomeric esters. [5]3. Separation: Exploit the different solubilities of the two diastereomers. Perform a fractional crystallization from a suitable solvent or solvent system to isolate one diastereomer as a solid. The other diastereomer will remain in the mother liquor.

-

Cleavage: Hydrolyze the separated diastereomeric ester to liberate the enantiomerically pure oxan-2-ol.

-

Re-esterification: Re-esterify the pure (R)-oxan-2-ol and (S)-oxan-2-ol with cyclohexanecarbonyl chloride to obtain the final, enantiomerically pure products.

-

Validation: The enantiomeric purity of the final products must be confirmed, typically by chiral HPLC.

Table 2: Comparison of Primary Resolution Techniques

| Technique | Advantages | Disadvantages | Best For |

|---|---|---|---|

| Chiral HPLC | Broadly applicable, rapid method development, high-purity fractions, direct separation. [6][7] | Expensive chiral columns, limited loading capacity on analytical columns. | Both analytical purity checks and preparative scale-up. |

| Diastereomeric Crystallization | Cost-effective for large-scale separation, well-established technique. [8]| Requires a suitable chiral resolving agent, can be time-consuming, success is not guaranteed. | Industrial scale-up where cost is a major factor. |

Analytical Characterization of Stereoisomers

Once separated, the identity and purity of each isomer must be unequivocally confirmed.

Table 3: Key Analytical Techniques for Stereoisomer Characterization

| Technique | Purpose | Expected Outcome |

|---|---|---|

| NMR Spectroscopy | Structural confirmation and determination of relative stereochemistry. | ¹H and ¹³C NMR spectra will be identical for both enantiomers. Use of chiral shift reagents can induce chemical shift differences. [9] |

| Mass Spectrometry (MS) | Confirmation of molecular weight and formula. | Enantiomers will have identical mass spectra. [10] |

| Polarimetry | Determination of optical activity. | Enantiomers will rotate plane-polarized light to an equal magnitude but in opposite directions (+ and -). [9] |

| Circular Dichroism (CD) Spectroscopy | Confirmation of absolute configuration (often by comparison to standards). | Enantiomers will produce mirror-image CD spectra. [11] |

| Chiral HPLC (Analytical) | Determination of enantiomeric excess (e.e.) or purity. | A single peak for each pure enantiomer at a specific retention time. |

Conclusion

The analysis of Oxan-2-yl cyclohexanecarboxylate reveals the presence of a single chiral center at the anomeric carbon of the oxane ring, leading to a pair of enantiomers. The three-dimensional structure is further complicated by conformational isomerism in both rings, with the anomeric effect playing a crucial stereoelectronic role in the oxane ring's preferred geometry. For drug development professionals, recognizing this stereochemical complexity is the first step. The subsequent application of robust resolution techniques, such as chiral HPLC or diastereomeric crystallization, is essential for isolating the individual stereoisomers. Rigorous analytical characterization must then be employed to confirm the identity and purity of each enantiomer before they can be advanced for differential biological testing. This systematic approach ensures a complete understanding of the molecule's properties, underpinning the development of safer and more effective therapeutic agents.

References

-

Title: Oxan-2-yl cyclohexanecarboxylate Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Anomeric effect Source: Wikipedia URL: [Link]

-

Title: Racemic Mixtures Separation Of Enantiomers Source: Jack Westin MCAT Content URL: [Link]

-

Title: Strategies for chiral separation: from racemate to enantiomer Source: Nature Portfolio (via PMC, NIH) URL: [Link]

-

Title: Resolution: Separation of Enantiomers Source: Chemistry LibreTexts URL: [Link]

-

Title: Stereoelectronic interactions in cyclohexane, 1,3-dioxane, 1, 3-oxathiane, and 1,3-dithiane Source: Journal of Organic Chemistry (via PubMed) URL: [Link]

-

Title: Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives Source: Molecules (via PMC, NIH) URL: [Link]

-

Title: Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods Source: Sensors (via PMC, NIH) URL: [Link]

-

Title: Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds Source: ResearchGate URL: [Link]

-

Title: Stereochemistry of Organic Compounds and Pharmaceuticals Source: LibreTexts platform URL: [Link]

-

Title: What spectral technique is used to distinguish between structural isomers? Source: Quora URL: [Link]

-

Title: Tetrahydropyran Source: Wikipedia URL: [Link]

-

Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]

-

Title: Conformational analysis of cyclohexanes Source: Chemistry LibreTexts URL: [Link]

-

Title: Ab Initio Examination of Anomeric Effects in Tetrahydropyrans, 1,3-Dioxanes, and Glucose Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Stereochemistry in Drug Action Source: The Ochsner Journal (via PMC, NIH) URL: [Link]

-

Title: Drug Stereochemistry: A Prodigy For Pharmacology And Drug Development Source: ResearchGate URL: [Link]

-

Title: Analytical Methods Source: Royal Society of Chemistry URL: [Link]

-

Title: Tetrahydropyran synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Conformation Analysis of Cyclohexane Source: KPU Pressbooks URL: [Link]

-

Title: Conformational Analysis of Cycloalkanes Source: Maricopa Open Digital Press URL: [Link]

-

Title: Stereoelectronic power of oxygen in control of chemical reactivity: the anomeric effect is not alone Source: Chemical Society Reviews, RSC Publishing URL: [Link]

-

Title: Conformational Analysis Source: OpenOChem Learn URL: [Link]

Sources

- 1. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

- 4. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jackwestin.com [jackwestin.com]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. books.rsc.org [books.rsc.org]

- 10. quora.com [quora.com]

- 11. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

Engineering Acid-Labile Polymer Systems: The Role of Oxan-2-yl Cyclohexanecarboxylate

A Technical Guide for Formulation Scientists and Lithography Engineers

As a Senior Application Scientist, I frequently encounter the challenge of balancing resist sensitivity with etch resistance in sub-50 nm lithography. Oxan-2-yl cyclohexanecarboxylate (commonly known in the literature as tetrahydropyranyl cyclohexanecarboxylate, or THP-CHX) is a highly specialized small molecule that serves as a critical model compound and functional dissolution inhibitor (DI) in Chemically Amplified Resists (CARs). By combining an alicyclic core with an acid-labile acetal ester, this molecule elegantly solves the dual requirements of plasma etch resistance and high-contrast solubility reversal ()[1].

This application note details the mechanistic causality, quantitative benchmarking, and self-validating protocols required to successfully implement this molecule in advanced polymer matrices.

Mechanistic Principles: Acid-Lability and Etch Resistance

The efficacy of Oxan-2-yl cyclohexanecarboxylate lies in its specific deprotection thermodynamics. Standard tert-butyl esters require high activation energy ( Ea≈28−32 kcal/mol) for cleavage, necessitating Post-Exposure Bake (PEB) temperatures above 110°C. High PEB drives excessive acid diffusion, severely degrading Line Edge Roughness (LER) in high-resolution patterning.

In contrast, the oxan-2-yl (THP) group is a cyclic hemiacetal. Upon protonation by a Photoacid Generator (PAG), it cleaves via a highly stabilized oxocarbenium intermediate, requiring an Ea of only ~15-20 kcal/mol ()[2]. This allows for PEB temperatures as low as 80°C, restricting acid diffusion while maintaining a sharp dissolution contrast. Furthermore, the cyclohexyl moiety provides a low Ohnishi parameter (high carbon density), which acts as a physical shield during reactive ion etching (RIE)—a mandatory feature for 193 nm (ArF) lithography where aromatic rings are prohibited due to optical opacity[1].

Fig 1. Acid-catalyzed deprotection pathway of Oxan-2-yl cyclohexanecarboxylate during PEB.

Quantitative Benchmarking

To justify the selection of Oxan-2-yl cyclohexanecarboxylate over legacy dissolution inhibitors, we must evaluate its performance matrix. The table below synthesizes the structural and lithographic trade-offs based on field-proven formulations ()[3].

| Dissolution Inhibitor | Acid-Labile Group | Etch Resistance (Ohnishi Parameter) | Typical PEB Temp (°C) | Contrast ( γ ) |

| t-Butyl Cyclohexanecarboxylate | t-Butyl (High Ea ) | High (Low Ohnishi) | 110 - 130 | ~5.2 |

| Oxan-2-yl Cyclohexanecarboxylate | THP (Low Ea ) | High (Low Ohnishi) | 80 - 100 | ~8.5 |

| t-Butyl Cholate | t-Butyl (High Ea ) | Very High | 120 - 140 | ~6.0 |

| Tetrahydropyranyl Phenol | THP (Low Ea ) | Low (High Ohnishi) | 80 - 90 | ~7.1 |

Self-Validating Workflows for Formulation & Kinetic Analysis

A protocol is only as reliable as its internal controls. The following workflows are designed as self-validating systems to evaluate the kinetic and lithographic properties of Oxan-2-yl cyclohexanecarboxylate in a polymer matrix.

Fig 2. Self-validating lithographic workflow for evaluating dissolution inhibitor performance.

Workflow A: Spectroscopic Validation of Deprotection Kinetics

Purpose: To quantify the activation energy ( Ea ) of the THP cleavage and verify the absence of thermal auto-deprotection. Causality: Fourier Transform Infrared (FTIR) spectroscopy is chosen because the chemical transformation yields a stark spectral shift. The hydrophobic ester exhibits a sharp C=O stretch at ~1735 cm⁻¹. Upon acidolysis, the formation of cyclohexanecarboxylic acid shifts the C=O stretch to ~1705 cm⁻¹ (due to hydrogen bonding) and introduces a broad O-H stretch at 2500-3300 cm⁻¹. Tracking the decay of the 1735 cm⁻¹ peak provides real-time kinetic data.

Step-by-Step Protocol:

-

Formulation: Dissolve 10 wt% Oxan-2-yl cyclohexanecarboxylate and 2 wt% triphenylsulfonium triflate (PAG) in a poly(methyl methacrylate) (PMMA) inert matrix using propylene glycol methyl ether acetate (PGMEA).

-

Control Preparation (Self-Validation Step): Prepare an identical solution omitting the PAG. This control is critical; it proves that any observed cleavage is strictly acid-catalyzed and not a result of thermal degradation.

-

Coating: Spin-coat both formulations onto separate silicon wafers at 2000 rpm to achieve a 100 nm film. Perform a Post-Apply Bake (PAB) at 90°C for 60 seconds to drive off PGMEA.

-

Exposure: Expose the PAG-containing wafer to a 193 nm scanner at a fixed dose of 30 mJ/cm².

-

Kinetic Baking (PEB): Place both wafers on a hotplate equipped with an in-situ FTIR probe. Bake at 85°C.

-

Data Extraction: Monitor the integration area of the 1735 cm⁻¹ peak over 120 seconds. If the control wafer shows >2% peak decay, the PAB/PEB temperature is too high, and the system fails the validation check. If the control is stable, calculate the rate constant k from the exposed wafer's decay curve.

Workflow B: Lithographic Contrast and Dark Erosion Profiling

Purpose: To evaluate the dissolution inhibition efficiency of the intact ester and the dissolution promotion of the cleaved acid. Causality: A high-contrast resist requires that unexposed areas remain completely insoluble (physically blocked by the bulky, hydrophobic oxan-2-yl group), while exposed areas dissolve rapidly (promoted by the hydrophilic carboxylic acid). We measure this via a contrast curve ( γ ).

Step-by-Step Protocol:

-

Matrix Integration: Blend 15 wt% Oxan-2-yl cyclohexanecarboxylate into a base-soluble cycloolefin-maleic anhydride (COMA) matrix. Add 3 wt% PAG.

-

Coating & PAB: Spin-coat onto a silicon wafer and bake at 90°C for 60 seconds. Measure initial film thickness ( T0 ) via ellipsometry.

-

Dose Matrix Exposure: Expose the wafer using an open-frame dose array, stepping the exposure dose from 1 to 50 mJ/cm² in 1 mJ/cm² increments.

-

PEB: Bake at 85°C for 60 seconds to drive the THP cleavage.

-

Development & Dark Erosion Check (Self-Validation Step): Puddle develop with 0.26 N Tetramethylammonium Hydroxide (TMAH) for 60 seconds. Rinse with deionized water. Measure the film thickness of the unexposed area ( Tunexposed ).

-

Validation Rule: Calculate Dark Erosion = (T0−Tunexposed)/T0×100 . If Dark Erosion > 5%, the dissolution inhibitor loading is insufficient to protect the matrix, and the formulation must be adjusted.

-

-

Contrast Calculation: Plot normalized remaining thickness vs. log(dose). The slope of the linear portion descending to zero thickness represents the contrast ( γ ). A γ>8 confirms optimal solubility reversal.

References

-

Shiraishi, H., Hayashi, N., Ueno, T., Sakamizu, T., & Murai, F. (1991). "Novolak resin-based positive electron-beam resist system utilizing acid-sensitive polymeric dissolution inhibitor with solubility reversal reactivity." Journal of Vacuum Science & Technology B, 9(6), 3343-3347.

-

Sakamizu, T., & Shiraishi, H. (1998). "Structural Design of Resin Matrix and Acid-labile Dissolution Inhibitor of Chemical Amplification Positive Electron-beam Resist for Gigabit Lithography." Journal of Photopolymer Science and Technology, 11(3), 547-554.

-

Houlihan, F. M., Wallow, T. I., Nalamasu, O., & Reichmanis, E. (1999). "Organic Materials Challenges for 193 nm Imaging." Accounts of Chemical Research, 32(8), 659-667.

Sources

"investigating Oxan-2-yl cyclohexanecarboxylate as a potential drug delivery vehicle"

An Application Note on the Investigation of Oxan-2-yl Cyclohexanecarboxylate as a Potential Drug Delivery Vehicle

Abstract: The targeted and controlled release of therapeutic agents remains a paramount challenge in drug development. Esterase-responsive drug delivery systems offer a promising strategy by exploiting the enzymatic overexpression often found in pathological environments, such as tumors.[1][2] This application note details a comprehensive framework for the investigation of Oxan-2-yl cyclohexanecarboxylate, a novel ester-based molecule, as a potential vehicle for targeted drug delivery. We provide the scientific rationale, detailed protocols for synthesis and characterization, drug conjugation, and a suite of in vitro and in vivo evaluation methodologies. The protocols are designed to be self-validating, providing researchers with a robust roadmap to assess the molecule's potential from benchtop synthesis to preclinical evaluation.

Introduction: The Rationale for an Esterase-Responsive Vehicle

The Challenge of Targeted Drug Delivery

Effective pharmacotherapy is often hampered by the lack of specificity of cytotoxic or potent drugs, leading to off-target effects and systemic toxicity. An ideal drug delivery system (DDS) should protect the therapeutic cargo during transit, accumulate at the target site, and release the drug in a controlled manner.[3] Stimuli-responsive systems, which undergo physicochemical changes in response to specific triggers present at the disease site, are at the forefront of advanced DDS design.[4]

Esterase-Activated Prodrugs and Carriers

Esterases are a class of ubiquitous enzymes that catalyze the hydrolysis of ester bonds.[5] Notably, certain esterases are significantly overexpressed in the microenvironment of various tumors and inflamed tissues.[1][2] This enzymatic differential between healthy and diseased tissue provides a biological trigger for targeted drug release. By masking a drug's active functional group with an ester moiety (a prodrug approach) or incorporating ester linkages into a nanocarrier, the therapeutic agent can be selectively released at the site of action, enhancing efficacy and minimizing systemic exposure.[1][6]

Introducing Oxan-2-yl Cyclohexanecarboxylate: A Hypothetical Vehicle

We propose Oxan-2-yl cyclohexanecarboxylate as a candidate for a drug delivery vehicle. This molecule's design is deliberate:

-

Cyclohexanecarboxylate Moiety: This bulky, lipophilic group can enhance the drug-vehicle conjugate's ability to cross cell membranes and can influence the self-assembly properties if used within a larger polymeric or lipidic structure.[7] Its parent acid, cyclohexanecarboxylic acid, is a well-characterized organic compound.[8][9]

-

Ester Linkage: This is the core functional group, designed to be cleaved by esterases, triggering the release of the conjugated drug. The stability of similar carboxylate esters has been shown to be tunable, offering control over release kinetics.[10][11]

-

Oxan-2-yl (Tetrahydropyranyl) Group: While the oxane ring itself is found in some FDA-approved drugs like Paclitaxel, its primary role here is to complete the ester structure.[12] It provides a site for potential modification and influences the overall polarity and stability of the molecule.

This application note will guide the user through a logical workflow to synthesize, characterize, and validate this molecule's utility in drug delivery.

Synthesis and Characterization of the Vehicle

The foundational step is the reliable synthesis and unambiguous characterization of Oxan-2-yl cyclohexanecarboxylate.

Principle of Synthesis

The molecule is an ester, typically formed through the esterification reaction between a carboxylic acid (or its activated form, like an acyl chloride) and an alcohol. Here, we use cyclohexanecarbonyl chloride and tetrahydropyran-2-ol.

Protocol 1: Synthesis of Oxan-2-yl cyclohexanecarboxylate

-

Materials: Cyclohexanecarbonyl chloride, 3,4-Dihydro-2H-pyran (DHP), Dichloromethane (DCM), Pyridine, Hydrochloric acid (HCl, 1M), Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate, Deionized water.

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3,4-Dihydro-2H-pyran (1.1 eq) in anhydrous DCM.

-

Cool the flask to 0°C in an ice bath.

-

Add a catalytic amount of concentrated HCl to facilitate the formation of the hemiacetal, tetrahydropyran-2-ol. Stir for 30 minutes.

-

Slowly add pyridine (1.5 eq) to the reaction mixture, followed by the dropwise addition of cyclohexanecarbonyl chloride (1.0 eq).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the pure Oxan-2-yl cyclohexanecarboxylate.

-

Protocol 2: Physicochemical Characterization

Confirm the identity and purity of the synthesized compound using standard analytical techniques.

| Technique | Purpose | Expected Observations |

| ¹H & ¹³C NMR | Structural Elucidation | Peaks corresponding to the cyclohexyl and oxanyl protons and carbons. The chemical shift of the anomeric proton on the oxane ring (adjacent to two oxygens) will be characteristic. |

| Mass Spectrometry | Molecular Weight Confirmation | A molecular ion peak corresponding to the calculated mass of C12H20O3 (212.28 g/mol ).[13] |

| FT-IR Spectroscopy | Functional Group Identification | A strong C=O stretch for the ester group (~1730 cm⁻¹), and C-O stretches for the ester and ether linkages. |

Drug Conjugation and Nanoparticle Formulation

To function as a delivery system, the vehicle must be linked to a therapeutic agent. For this note, we will describe a general strategy for covalent conjugation.

Strategy: Covalent Conjugation of a Model Drug

A model drug containing a hydroxyl group (e.g., doxorubicin, DOX) can be conjugated to the vehicle. This requires modifying the vehicle to have a reactive site. For instance, the cyclohexyl ring can be functionalized with a carboxylic acid, which is then activated for amide bond formation with an amine-containing drug, or vice-versa. For simplicity, we will assume a derivative, HOOC-Cyclohexanecarboxylate-Oxan-2-yl, is synthesized and conjugated to a model drug with a primary amine.

Protocol 3: Conjugation of a Model Drug (e.g., Doxorubicin)

-

Materials: Vehicle-COOH derivative, Doxorubicin HCl, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide), Anhydrous DMF (Dimethylformamide), Triethylamine (TEA).

-

Procedure:

-

Dissolve the Vehicle-COOH (1.2 eq), EDC (1.5 eq), and NHS (1.5 eq) in anhydrous DMF. Stir at room temperature for 1 hour to activate the carboxylic acid.

-

In a separate flask, dissolve Doxorubicin HCl (1.0 eq) in anhydrous DMF and add TEA (2.0 eq) to neutralize the hydrochloride salt.

-

Add the activated vehicle solution to the doxorubicin solution dropwise.

-

Stir the reaction at room temperature for 24-48 hours, protected from light.

-

Monitor the reaction by HPLC.

-

Upon completion, purify the conjugate by dialysis (using an appropriate MWCO membrane) against deionized water to remove unreacted starting materials and coupling agents, followed by lyophilization.

-

Protocol 4: Characterization of the Drug Delivery System

The resulting drug-conjugate or drug-loaded nanoparticles must be thoroughly characterized.

| Parameter | Technique | Purpose |

| Size & Polydispersity | Dynamic Light Scattering (DLS) | To determine the average hydrodynamic diameter and size distribution of nanoparticles.[14] |

| Surface Charge | Zeta Potential Measurement | To assess the surface charge, which influences stability and cellular interaction.[14] |

| Morphology | Transmission Electron Microscopy (TEM) | To visualize the shape and size of the nanoparticles. |

| Drug Loading | UV-Vis Spectroscopy or HPLC | To quantify the amount of drug encapsulated or conjugated, determining Loading Content (LC) and Encapsulation Efficiency (EE).[15] |

In Vitro Evaluation: Assessing Performance and Biocompatibility

In vitro assays are critical for the initial assessment of the delivery system's efficacy and safety.[16][17]

Core Concept: Validating Esterase-Triggered Release

The central hypothesis is that the ester bond will be cleaved by esterases, leading to drug release. This must be tested directly.

Protocol 5: In Vitro Drug Release Kinetics Assay

This protocol uses a dialysis method to separate the released drug from the carrier.[18][19]

-

Materials: Drug-loaded vehicle, Phosphate Buffered Saline (PBS, pH 7.4), Porcine Liver Esterase (PLE), Dialysis tubing (appropriate MWCO), Shaking incubator.

-

Procedure:

-

Prepare two sets of release media: PBS (pH 7.4) and PBS (pH 7.4) containing a known concentration of esterase (e.g., 10 U/mL).[20]

-

Disperse a known amount of the drug-loaded vehicle (e.g., 1 mg/mL) in 1 mL of PBS.

-

Transfer the dispersion into a pre-soaked dialysis bag and seal it.

-

Place the dialysis bag into 20 mL of the release medium (one bag in the esterase-free medium, one in the esterase-containing medium).

-

Incubate at 37°C with gentle shaking.

-

At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the external release medium and replace it with 1 mL of fresh medium to maintain sink conditions.

-

Quantify the concentration of the released drug in the collected samples using UV-Vis spectroscopy or HPLC.

-

Calculate the cumulative percentage of drug released over time.

-

Fit the release data to kinetic models (e.g., First-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[21][22][23]

-

| Condition | Expected Outcome | Interpretation |

| PBS (pH 7.4) | Minimal drug release ("burst release" from surface-adsorbed drug may occur) | The ester linkage is stable under physiological pH. |

| PBS + Esterase | Significant, time-dependent increase in drug release | The vehicle is responsive to the enzymatic trigger. |

Protocol 6: Stability Assessment in Simulated Fluids

The delivery system must be stable during circulation.[24] Stability can be assessed by monitoring particle size (DLS) and drug leakage (HPLC) over time in simulated gastric fluid (pH 1.2), simulated intestinal fluid (pH 6.8), and 50% human plasma.[1][7]

Protocol 7: In Vitro Cytotoxicity Assay

Biocompatibility is essential for any material intended for therapeutic use.[25][26] The MTT assay is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.[22]

-

Materials: Selected cell line (e.g., a cancer cell line like HeLa and a normal cell line like L929), Drug-loaded vehicle, "Empty" vehicle (no drug), Free drug, DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, MTT reagent, DMSO.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the drug-loaded vehicle, empty vehicle, and free drug in the cell culture medium.

-

Replace the old medium with the medium containing the test articles. Include untreated cells as a control.

-

Incubate for 48-72 hours.

-

Add MTT reagent to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.

-

Dissolve the formazan crystals by adding DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control and determine the IC50 (half-maximal inhibitory concentration) values.

-

In Vivo Evaluation: A Roadmap

In vivo studies are essential to understand the pharmacokinetics, biodistribution, and therapeutic efficacy of the drug delivery system in a complex biological environment.[27] These protocols should be performed in compliance with animal welfare regulations.

Protocol Outline 8: Pharmacokinetic (PK) and Biodistribution Studies

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the drug when delivered by the vehicle compared to the free drug.[14]

-

Methodology:

-

Administer the drug-loaded vehicle and free drug (at equivalent doses) to animal models (e.g., mice or rats) via the intended route (e.g., intravenous injection).

-

At specified time points, collect blood samples.

-

After the final time point, euthanize the animals and harvest major organs (liver, spleen, kidney, lung, heart, and tumor if applicable).

-

Extract the drug from plasma and homogenized tissues and quantify its concentration using LC-MS/MS.

-

Calculate key PK parameters (e.g., half-life, clearance, volume of distribution, AUC) and quantify the drug accumulation in different organs.

-

Protocol Outline 9: Preliminary Efficacy and Toxicity Assessment

-

Objective: To evaluate the therapeutic benefit and safety of the drug-loaded vehicle in a disease model.

-

Methodology:

-

Establish a relevant animal model (e.g., a tumor xenograft model for an anticancer drug).

-

Divide animals into groups: (1) Saline control, (2) Empty vehicle, (3) Free drug, (4) Drug-loaded vehicle.

-

Administer treatments periodically.

-

Monitor tumor volume, body weight, and signs of toxicity throughout the study.

-

At the end of the study, perform histological analysis of tumors and major organs to assess efficacy and toxicity.

-

Data Interpretation and Troubleshooting

| Potential Issue | Possible Cause | Troubleshooting Step |

| Low Synthesis Yield | Incomplete reaction; side reactions; poor purification. | Optimize reaction conditions (temp, time, catalyst); use activated carboxylic acid; refine chromatography. |

| Premature Drug Release | Hydrolytic instability of the ester bond. | Modify the steric hindrance around the ester group to increase stability.[10] |

| Low Drug Loading | Poor drug-vehicle compatibility; inefficient conjugation/encapsulation. | Change conjugation chemistry; optimize formulation parameters (e.g., solvent, polymer concentration). |

| High Cytotoxicity of Empty Vehicle | Inherent toxicity of the molecule or its degradation products. | Perform dose-response curves to find a safe concentration; modify the vehicle's structure to enhance biocompatibility. |

Conclusion and Future Directions

The systematic investigation outlined in this application note provides a comprehensive pathway to evaluate Oxan-2-yl cyclohexanecarboxylate as a potential drug delivery vehicle. Positive outcomes from the in vitro studies—specifically, high stability in the absence of esterase and rapid, triggered release in its presence, coupled with low intrinsic cytotoxicity—would strongly support advancing the system to preclinical in vivo models. Future work could involve modifying the cyclohexyl and oxanyl moieties to fine-tune properties such as lipophilicity, release kinetics, and target specificity, thereby optimizing the platform for specific therapeutic applications.

References

-

MDPI. (2008, August 25). In Vitro and In Vivo Evaluation of Microparticulate Drug Delivery Systems Composed of Macromolecular Prodrugs. Available from: [Link]

-

ResearchGate. (n.d.). Protocols for Cellular Evaluation of Targeted Drug Delivery Systems for Cancer and Infectious Diseases | Request PDF. Available from: [Link]

-

Taylor & Francis Online. (2019, March 31). Application and design of esterase-responsive nanoparticles for cancer therapy. Available from: [Link]

-

PubChem. (n.d.). Oxan-2-yl cyclohexanecarboxylate. Available from: [Link]

-

SAGE Journals. (2019, February 20). In vitro and in vivo characterization of pharmaceutical nanocarriers used for drug delivery. Available from: [Link]

-

PubMed. (n.d.). Nanoparticles as drug carriers: current issues with in vitro testing. Available from: [Link]

-

Walsh Medical Media. (2017, September 11). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Available from: [Link]

-

PMC. (2024, July 16). Esterase responsive release of anti-cancer agents from conjugated lipid nanocarrier and the regulatory considerations. Available from: [Link]

-

YouTube. (2022, July 28). Evaluating Transport Of Drug Delivery Systems Across Cellular Barriers l Protocol Preview. Available from: [Link]

-

ResearchGate. (n.d.). In vitro - In vivo evaluation of a novel drug delivery system for colonic targeting. Available from: [Link]

-

MDPI. (2012, September 17). Biocompatibility of Chitosan Carriers with Application in Drug Delivery. Available from: [Link]

-

ACS Publications. (2023, January 9). Esterase-Responsive Polymeric Micelles Containing Tetraphenylethene and Poly(ethylene glycol) Moieties for Efficient Doxorubicin Delivery and Tumor Therapy. Available from: [Link]

-

PMC. (2019, January 18). Synthesis of high drug loading, reactive oxygen species and esterase dual-responsive polymeric micelles for drug delivery. Available from: [Link]

-

PMC. (2016, January 28). Esterase-sensitive prodrugs with tunable release rates and direct generation of hydrogen sulfide. Available from: [Link]

-

PMC. (n.d.). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. Available from: [Link]

-

ResearchGate. (2024, October 10). How to evaluate the efficacy of drug delivery carriers?. Available from: [Link]

-

DigiM Solution. (n.d.). Drug Loading Impact on Release Kinetics. Available from: [Link]

-

PMC. (n.d.). Biocompatibility of Biomaterials for Nanoencapsulation: Current Approaches. Available from: [Link]

-

ACS Publications. (2008, January 9). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. Available from: [Link]

-

PMC. (2013, October 17). Models and Methods to Evaluate Transport of Drug Delivery Systems Across Cellular Barriers. Available from: [Link]

-

Med Device Online. (2019, December 4). Biocompatibility Considerations For Drug Delivery Devices — An Introduction To ISO 10993. Available from: [Link]

-

Patsnap. (2025, August 21). How to Measure Drug Release Kinetics from Hydrogel Matrices — HPLC Protocol and Data Formats. Available from: [Link]

-

ONdrugDelivery. (2023, May 21). STRATEGIES FOR TEST METHOD VALIDATION OF DRUG DELIVERY PLATFORMS. Available from: [Link]

-

PubMed. (n.d.). Drug delivery studies in Caco-2 monolayers. Synthesis, hydrolysis, and transport of O-cyclopropane carboxylic acid ester prodrugs of various beta-blocking agents. Available from: [Link]

-

NextSDS. (n.d.). 2-(oxolan-2-yl)cyclohexane-1-carboxylic acid — Chemical Substance Information. Available from: [Link]

-

PMC. (n.d.). Drug release kinetics and biological properties of a novel local drug carrier system. Available from: [Link]

-

PLOS One. (2022, March 10). Comparative statistical analysis of the release kinetics models for nanoprecipitated drug delivery systems based on poly(lactic-co-glycolic acid). Available from: [Link]

-

ResearchGate. (2025, January 21). How to perform drug release analysis of drug loaded polymeric nanoparticles in PBS?. Available from: [Link]

-

PubMed. (2025, November 24). Structure-enabled discovery of carboxylate esters prodrugs as potential potent inhibitors targeting Glutaminase C. Available from: [Link]

-

Sites@Rutgers. (2004, June 29). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Available from: [Link]

-

PubMed. (2008, February 7). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Available from: [Link]

- Google Patents. (n.d.). US5902886A - Method for synthesizing oxetan-2-ones and intermediates for their preparation.

-

Charles River Laboratories. (n.d.). Stability Testing. Available from: [Link]

-

MDDI. (2004, April 1). Stability testing for IVDs. Available from: [Link]

-

Southwest Research Institute. (n.d.). Stability Testing & Studies. Available from: [Link]

-

PMC. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. Available from: [Link]

-

Wikipedia. (n.d.). Cyclohexanecarboxylic acid. Available from: [Link]

- Google Patents. (n.d.). WO2021118906A1 - Process and intermediate for the preparation of oxetan-2-ylmethanamine.

-

Beilstein Journal of Organic Chemistry. (2023, February 9). Cyclodextrins as eminent constituents in nanoarchitectonics for drug delivery systems. Available from: [Link]

-

PMC. (2026, February 6). Visible-light-mediated synthesis of 2-oxetanes via Giese addition to α-oxy radicals. Available from: [Link]

-

PMC. (2025, June 27). Oxetanes: formation, reactivity and total syntheses of natural products. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of 2-Cyclohexenone-2-carboxylate and 4-Chloro-2-cyclohexenone-2-carboxylate Derivatives by Cyclization of Alkyne-Tethered 1,3-Ketoesters | Request PDF. Available from: [Link]

-

PMC. (n.d.). Oxetanes in Drug Discovery Campaigns. Available from: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Esterase responsive release of anti-cancer agents from conjugated lipid nanocarrier and the regulatory considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of high drug loading, reactive oxygen species and esterase dual-responsive polymeric micelles for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sites.rutgers.edu [sites.rutgers.edu]

- 6. Esterase-sensitive prodrugs with tunable release rates and direct generation of hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug delivery studies in Caco-2 monolayers. Synthesis, hydrolysis, and transport of O-cyclopropane carboxylic acid ester prodrugs of various beta-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclohexanecarboxylic acid - Wikipedia [en.wikipedia.org]

- 9. chemimpex.com [chemimpex.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Structure-enabled discovery of carboxylate esters prodrugs as potential potent inhibitors targeting Glutaminase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oxan-2-yl cyclohexanecarboxylate | C12H20O3 | CID 71353311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Drug Loading Impact on Release Kinetics - DigiM Solution [digimsolution.com]

- 16. researchgate.net [researchgate.net]

- 17. Nanoparticles as drug carriers: current issues with in vitro testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. How to Measure Drug Release Kinetics from Hydrogel Matrices — HPLC Protocol and Data Formats [eureka.patsnap.com]

- 22. Drug release kinetics and biological properties of a novel local drug carrier system - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Comparative statistical analysis of the release kinetics models for nanoprecipitated drug delivery systems based on poly(lactic-co-glycolic acid) | PLOS One [journals.plos.org]

- 24. criver.com [criver.com]

- 25. Biocompatibility of Chitosan Carriers with Application in Drug Delivery [mdpi.com]

- 26. openaccessjournals.com [openaccessjournals.com]

- 27. tandfonline.com [tandfonline.com]

Application Notes & Protocols: Evaluating Oxan-2-yl Cyclohexanecarboxylate as a Novel Plasticizer for Polyvinyl Chloride (PVC)

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of Oxan-2-yl cyclohexanecarboxylate as a novel, potentially safer plasticizer for Polyvinyl Chloride (PVC). While direct data on this specific molecule is not yet established in peer-reviewed literature, its constituent moieties—a cyclohexanoate group, similar to the well-established non-phthalate plasticizer Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH), and an oxane (tetrahydropyran) ring—suggest a plausible basis for investigation.[1][2] This guide is therefore presented as a prospective research framework, outlining the scientific rationale, synthesis protocols, and a complete suite of standardized evaluation methodologies to characterize its performance and safety profile. The protocols herein are grounded in established ASTM and ISO standards to ensure data integrity and comparability.

Introduction & Scientific Rationale

Plasticizers are essential additives that increase the flexibility, workability, and extensibility of polymers.[3] For decades, phthalate esters have dominated the market for flexible PVC applications.[4] However, mounting regulatory pressure and health concerns regarding certain low-molecular-weight phthalates as potential endocrine disruptors have accelerated the search for safer alternatives.[5][6]

This has led to the successful development and adoption of non-phthalate plasticizers, with cyclohexanoates like DINCH becoming a leading alternative for sensitive applications such as toys, medical devices, and food packaging.[1][2] These molecules replace the aromatic ring of phthalates with a hydrogenated cyclohexane ring, which has been associated with a more favorable toxicological profile.[2][6]

The subject of this guide, Oxan-2-yl cyclohexanecarboxylate, is a novel ester combining a cyclohexanecarboxylate backbone with an oxane (tetrahydropyran, THP) alcohol derivative. The rationale for its investigation rests on two key structural features:

-

The Cyclohexanecarboxylate Core: This structure is analogous to proven non-phthalate plasticizers, suggesting good compatibility with PVC and a potentially low toxicity profile.[4][7]

-

The Oxan-2-yl (THP) Moiety: Tetrahydropyranyl ethers are known for their stability under various conditions.[8][9] As an ester, this group's polarity and molecular shape could influence key plasticizer properties such as gelling behavior, efficiency, migration resistance, and thermal stability.

This document provides the necessary protocols to synthesize this molecule and rigorously evaluate its potential as a high-performance, safer plasticizer.

Synthesis Pathway and Characterization

The synthesis of Oxan-2-yl cyclohexanecarboxylate can be approached via standard esterification methods. The most common route involves the reaction of an alcohol with an acid or acid derivative.

Proposed Synthesis: Acid-Catalyzed Esterification

A plausible route is the reaction of cyclohexanecarboxylic acid with 3,4-dihydro-2H-pyran (DHP), which, under acidic catalysis, forms the tetrahydropyranyl (THP) ether/ester.[10]

-

Reactants: Cyclohexanecarboxylic acid, 3,4-Dihydro-2H-pyran (DHP)

-

Catalyst: A strong acid catalyst such as p-toluenesulfonic acid (TsOH) or a heterogeneous acid catalyst like silica-supported ammonium bisulfate for easier workup.[10][11]

-

Solvent: An inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Procedure:

-

Dissolve cyclohexanecarboxylic acid in the chosen solvent.

-

Add a catalytic amount of the acid catalyst.

-

Slowly add a slight molar excess (e.g., 1.1 equivalents) of DHP to the solution at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography.

-

Physicochemical Characterization

The purified product should be characterized to confirm its identity and purity.

| Property | Analytical Method | Purpose |

| Structure | ¹H NMR, ¹³C NMR, FT-IR | Confirms chemical structure and functional groups. |

| Purity | GC-MS, HPLC | Quantifies purity and identifies any residual reactants or byproducts. |

| Appearance | Visual Inspection | Records physical state (e.g., clear, colorless liquid). |

| Density | Pycnometer or Density Meter | Determines mass per unit volume. |

| Viscosity | Rotational Viscometer | Measures resistance to flow, crucial for plastisol formulation. |

| Water Solubility | OECD Guideline 105 | Assesses potential for environmental partitioning.[6] |

Experimental Protocols for Performance Evaluation in PVC

The following protocols describe the preparation of flexible PVC formulations and the subsequent testing of key performance metrics according to international standards.

PVC Formulation and Sample Preparation

A standard PVC plastisol formulation should be used for initial screening. The levels can be adjusted for application-specific testing.

Table 1: Standard PVC Plastisol Formulation

| Component | Parts per Hundred Resin (phr) | Purpose |

|---|---|---|

| PVC Resin (K-value 67-70) | 100 | Polymer Matrix |

| Oxan-2-yl cyclohexanecarboxylate | 50 | Test Plasticizer |

| Heat Stabilizer (e.g., Ca/Zn) | 2 | Prevents thermal degradation during processing. |

Protocol 3.1.1: Plastisol Preparation and Sheet Formation

-

Weigh the plasticizer and heat stabilizer into a mixing vessel.

-

Slowly add the PVC resin while stirring at low speed to ensure uniform wetting and avoid agglomeration.

-

Increase mixing speed and continue for 15-20 minutes until a homogenous, lump-free paste (plastisol) is formed.

-

De-aerate the plastisol in a vacuum chamber to remove trapped air bubbles.

-

Pour the plastisol into a leveled mold and cure in an oven at 160-180°C for 5-10 minutes to create a fused PVC sheet of uniform thickness (e.g., 1-2 mm).

-

Allow the sheet to cool to room temperature.

-

Condition the prepared sheets for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity before testing.

Workflow for Comprehensive Plasticizer Evaluation

The following diagram outlines the logical flow for testing the novel plasticizer against a control (e.g., DINCH or DEHP).

Caption: Workflow for Evaluating a Novel Plasticizer.

Mechanical Properties

Mechanical tests determine the effectiveness of the plasticizer in softening the PVC.

Protocol 3.3.1: Hardness Measurement (ASTM D2240) [12][13][14]

-

Use a calibrated Shore A durometer.[15]

-

Place the conditioned PVC sheet on a hard, flat surface.

-

Apply the durometer presser foot to the sample, ensuring it is parallel to the surface.[13]

-

Record the hardness value within 1 second of firm contact.

-

Take at least five measurements at different points on the sample and report the average.

Protocol 3.3.2: Tensile Properties (ASTM D412) [16][17][18]

-

Cut dumbbell-shaped specimens from the conditioned PVC sheet using a die.

-

Measure the initial thickness and width of the narrow section of each specimen.

-

Place the specimen into the grips of a universal testing machine (tensile tester).

-

Apply a tensile load at a constant rate of grip separation (e.g., 20 inches/minute) until the specimen breaks.[17]

-

Record the force and elongation throughout the test.

-

Calculate Tensile Strength (stress at break), and Ultimate Elongation (elongation at break).[18]

Permanence Properties

These tests evaluate the plasticizer's ability to remain within the polymer matrix over time and under stress.

Protocol 3.4.1: Volatile Loss (ASTM D1203) [19]

-

Cut a circular specimen from the PVC sheet and weigh it accurately (W₁).

-

Place the specimen in a container with activated carbon, ensuring it is surrounded but not in direct contact.

-

Heat the assembly in an oven for a specified time and temperature (e.g., 24 hours at 70°C).

-

After cooling, remove the specimen, clean any carbon dust, and reweigh (W₂).

-

Calculate the percentage of volatile loss: Loss (%) = [(W₁ - W₂) / W₁] * 100.

Protocol 3.4.2: Plasticizer Migration to Another Surface (ASTM D2199) [20][21]

-

This test measures the transfer of plasticizer to a contacting surface, such as a lacquer-coated panel.